molecular formula C16H33Cl2N3O2 B2766635 Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride CAS No. 2580211-40-9

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride

Cat. No.: B2766635
CAS No.: 2580211-40-9
M. Wt: 370.36
InChI Key: CNASYSVYSCSQOL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C16H31N3O2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride typically involves the reaction of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Preparation of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate: This intermediate is synthesized through a series of reactions involving piperidine and piperazine derivatives.

    Formation of the dihydrochloride salt: The intermediate is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves continuous monitoring and quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
  • Tert-butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

Uniqueness

Tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of piperidine and piperazine rings, along with the tert-butyl group, makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2.2ClH/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18;;/h14,17H,4-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASYSVYSCSQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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